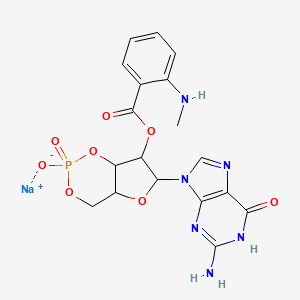

2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt

描述

2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt (CAS: 221905-46-0) is a fluorescent derivative of cyclic guanosine monophosphate (cGMP). It is widely used as a substrate in phosphodiesterase (PDE) assays due to its blue fluorescence, enabling real-time monitoring of enzymatic activity . The N-methylanthraniloyl (MANT) group at the 2'-position confers enhanced fluorescence properties (λex = 355 nm, λem = 448 nm) and modulates interactions with enzymes like calmodulin-dependent PDEs . This compound also inhibits calmodulin-dependent activation of PDEs by HIV envelope glycoprotein peptides, highlighting its utility in mechanistic studies .

属性

IUPAC Name |

sodium;[6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPAKCFRSSBJJK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Reaction Mechanism

The synthesis of mant-cGMP involves the conjugation of N-methylisatoic anhydride to the 2'-hydroxyl group of cGMP’s ribose moiety. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the anhydride, displacing the leaving group and forming the anthraniloyl ester bond. The reaction is typically conducted in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert nitrogen atmospheres to prevent hydrolysis of the anhydride.

Table 1: Standard Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Temperature | 25–30°C | |

| Reaction Time | 12–24 hours | |

| Molar Ratio (cGMP:Anhydride) | 1:1.2 | |

| Yield | 60–75% |

Purification Techniques

Chromatographic Separation

Post-synthesis purification employs a combination of ion-exchange and reverse-phase chromatography. Unreacted cGMP and byproducts are removed using Sephadex LH-20 resin, which separates molecules based on size and hydrophobicity. The mant-cGMP fraction is further purified via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with an isocratic elution of 30% acetonitrile in 10 mM ammonium acetate (pH 5.0).

Table 2: Chromatographic Parameters

| Method | Column | Eluent | Retention Time (min) |

|---|---|---|---|

| Size Exclusion | Sephadex LH-20 | 30% ethanol/water | 15–20 |

| RP-HPLC | C18 (5 µm) | 30% acetonitrile, 10 mM NH4OAc | 8.5 |

Crystallization and Desalting

The sodium salt form is obtained by ion-exchange chromatography using a Dowex 50WX8 resin in sodium form, followed by lyophilization. Crystallization from a methanol-diethyl ether mixture yields a hygroscopic white powder with >95% purity, as confirmed by thin-layer chromatography (TLC) on silica gel (Rf = 0.66) and cellulose (Rf = 0.76).

Analytical Characterization

Spectroscopic Validation

Mant-cGMP exhibits distinct UV-Vis absorption maxima at 254 nm (cGMP backbone) and 342 nm (anthraniloyl moiety), with fluorescence emission at 420 nm upon excitation at 295 nm. Nuclear magnetic resonance (NMR) spectra confirm the 2'-O substitution pattern: ¹H NMR (D2O, 400 MHz) δ 8.35 (s, 1H, H8), 6.15 (d, 1H, H1'), 4.90–4.45 (m, ribose protons), 3.70 (s, 3H, N-CH3).

Enzymatic Hydrolysis Assays

To verify biological activity, mant-cGMP is incubated with phosphodiesterase-5 (PDE5). Hydrolysis to mant-5’-GMP is monitored via TLC (Rf = 0.40 on silica) and fluorescence resonance energy transfer (FRET) kinetics, revealing a Km of 12 µM and kcat of 4.2 s⁻¹. Quench-flow experiments demonstrate a hydrolysis rate-limiting step of 0.45 s⁻¹ at 20°C.

Scalability and cGMP Compliance

化学反应分析

Types of Reactions

2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Fluorescent Properties

The compound exhibits significant fluorescence, making it useful for various assays. Its maximum absorption wavelength is 359 nm, with an emission peak at 448 nm, which allows for effective detection in biochemical experiments .

Enzyme Kinetics and Assays

2'-(N-Methylanthraniloyl)guanosine 3',5'-cyclic monophosphate is primarily utilized as a substrate in assays for cyclic nucleotide phosphodiesterases (PDEs). The fluorescent properties of this compound enable real-time monitoring of enzyme activity, providing insights into the kinetics of PDEs involved in cellular signaling pathways .

Inhibition Studies

This compound has been shown to inhibit calmodulin-dependent activation of cyclic nucleotide phosphodiesterase by peptide segments derived from HIV envelope glycoproteins. This application is particularly relevant in studies focused on viral mechanisms and potential therapeutic targets .

Signaling Pathway Analysis

The use of this compound extends to the analysis of signaling pathways mediated by guanosine nucleotides. For instance, studies have demonstrated that analogs of this compound can alter the hydrolysis and exchange kinetics of GTPases, which play critical roles in cell signaling and regulation .

Case Study 1: Kinetic Analysis of Enzymes

A study published in PubMed highlighted the use of fluorescent derivatives like 2'-(N-Methylanthraniloyl)guanosine 3',5'-cyclic monophosphate for kinetic analysis of enzymes involved in nucleotide metabolism. The research demonstrated how these derivatives could provide detailed insights into enzyme activity under various conditions, revealing the intricate dynamics of cellular signaling mechanisms .

Case Study 2: HIV Research

In another significant application, researchers utilized this compound to explore its inhibitory effects on calmodulin-dependent phosphodiesterases activated by HIV peptides. This work contributed to understanding how HIV manipulates host cell signaling pathways to enhance its replication and survival, suggesting potential therapeutic interventions targeting these interactions .

Comparison Table: Applications and Properties

作用机制

The compound exerts its effects by acting as a substrate for cyclic nucleotide phosphodiesterases. It binds to the active site of the enzyme, where it undergoes hydrolysis. The fluorescent properties of the compound allow researchers to monitor enzyme activity in real-time. Additionally, it can inhibit the calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by peptide segments of the HIV envelope, providing insights into the molecular mechanisms of enzyme regulation .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogs of cGMP

Guanosine 3',5'-Cyclic Monophosphate Sodium Salt (cGMP, Sodium Salt)

- CAS : 40732-48-7

- Key Differences: Lacks the MANT group, making it non-fluorescent. Used as a native substrate for PDEs and guanylyl cyclases . Lower cost (~$100–$200 for 5 mg) compared to MANT derivatives .

8-(4-Chlorophenylthio)-cGMP Sodium Salt (8-pCPT-cGMP)

2'-O-(N-Methylanthraniloyl)-cGMP Sodium Salt (CAS: 83707-15-7)

- 3'-MANT substitution) . Comparable fluorescence properties but distinct pricing ($209 for 10 µmol vs. $380 for 5 mg of the target compound) .

MANT-Modified Nucleotides

MANT-GTP (2'(3')-O-(N-Methylanthraniloyl)-GTP)

MANT-ATP

Functional Comparisons

Physicochemical and Biochemical Properties

Spectral Properties

生物活性

2'-(N-Methylanthraniloyl)guanosine 3',5'-cyclic monophosphate sodium salt (MANT-cGMP) is a modified derivative of guanosine 3',5'-cyclic monophosphate (cGMP), a critical second messenger in various cellular signaling pathways. This compound is characterized by the addition of an N-methylanthraniloyl group at the 2' position of the ribose sugar, which alters its biochemical properties and enhances its utility in research and therapeutic applications.

- Molecular Formula : C₁₈H₁₈N₆NaO₈P

- Molecular Weight : Approximately 419.4 g/mol

- Appearance : White powder, hygroscopic in nature

- Fluorescence Properties : Exhibits fluorescence with a maximum absorption at 359 nm and emission at 448 nm, making it suitable for various biochemical assays .

Biological Functions

MANT-cGMP serves as an intracellular signaling molecule with various biological activities:

- Signal Transduction : MANT-cGMP mimics cGMP, activating downstream signaling pathways associated with vasodilation and neurotransmission.

- Phosphodiesterase Inhibition : It acts as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cGMP and cAMP, thus prolonging their signaling effects .

- Calmodulin Interaction : Studies indicate that MANT-cGMP can inhibit calmodulin-dependent activation of PDEs, suggesting a role in modulating calcium signaling pathways .

The mechanism through which MANT-cGMP exerts its biological effects involves binding to specific receptors and enzymes that interact with cGMP. The presence of the N-methylanthraniloyl group enhances its binding affinity and specificity for these targets compared to unmodified cGMP.

Comparative Analysis with Related Compounds

To understand the unique properties of MANT-cGMP, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Guanosine 3',5'-Cyclic Monophosphate Sodium Salt | Base structure without modification | Primary form of cyclic GMP; direct signaling role |

| 8-Bromo-Cyclic Guanosine Monophosphate | Bromine substitution at the 8-position | Potent phosphodiesterase inhibitor |

| Cyclic Adenosine Monophosphate | Adenosine base instead of guanosine | Functions primarily through different signaling pathways |

| 2'-(N-Acetamido) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt | Acetamido modification | Alters solubility and interaction profiles |

This table highlights how MANT-cGMP differs from other cyclic nucleotides in terms of structure and biological activity, particularly its enhanced inhibitory effects on PDEs and potential as a fluorescent probe in biochemical assays .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of MANT-cGMP:

- Vasodilation Studies : In vascular smooth muscle cells, MANT-cGMP has been shown to enhance vasorelaxation responses to nitric oxide (NO), indicating its potential therapeutic role in cardiovascular diseases .

- Fluorescent Labeling Applications : MANT-cGMP has been utilized in research to study protein-nucleotide interactions due to its endogenous fluorescence, providing insights into enzyme kinetics and substrate specificity .

- Renal Function Improvement : In animal models, administration of MANT-cGMP has been associated with improved renal function and reduced fibrosis under conditions of oxidative stress, suggesting its protective role in kidney health .

常见问题

Q. How is the structural integrity of 2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate Sodium Salt confirmed in research settings?

Methodological Answer: Structural confirmation requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity (>98% as per cGMP standards in cyclic nucleotide analogs) . Nuclear magnetic resonance (NMR) spectroscopy validates the anthraniloyl modification at the 2'-position and cyclic phosphate linkage . Mass spectrometry (MS) further confirms molecular weight and sodium adduct formation (e.g., C10H11N5NaO7P for cGMP analogs) . For analogs with fluorescent tags (e.g., N-methylanthraniloyl [MANT]), fluorescence emission spectra at 440 nm (excitation at 355 nm) provide additional verification .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer: Store lyophilized powder at -20°C under desiccating conditions to prevent hydrolysis of the cyclic phosphate moiety . For reconstituted solutions, use Tris-HCl buffer (5 mM, pH 7.4) and avoid repeated freeze-thaw cycles. Sodium salts of cyclic nucleotides are sensitive to divalent cations (e.g., Mg²⁺), so chelating agents like EDTA (0.1–1 mM) may be added to buffers .

Q. How can researchers ensure solubility and avoid aggregation in enzymatic assays?

Methodological Answer: Solubilize the compound in deionized water or low-ionic-strength buffers (e.g., 5 mM Tris-HCl) and sonicate briefly. For fluorescent analogs, verify monomeric state using dynamic light scattering (DLS) or fluorescence anisotropy measurements. Aggregation can lead to artifactual quenching; if observed, adjust sodium ion concentration (50–100 mM NaCl) or add detergents (e.g., 0.01% Tween-20) .

Advanced Research Questions

Q. How can the fluorescence properties of the N-methylanthraniloyl group be leveraged for real-time enzymatic studies?

Methodological Answer: The MANT group serves as an environmentally sensitive fluorophore. In adenylyl cyclase inhibition assays, monitor fluorescence intensity changes at 440 nm (excitation 355 nm) upon GTP analog binding to enzyme active sites . For kinetic studies, use stopped-flow fluorimetry to resolve rapid conformational changes (e.g., GDP/GTP exchange in G-proteins). Correct for inner-filter effects by maintaining optical density <0.1 at excitation wavelengths .

Q. What methodological considerations are critical when using this compound in adenylyl cyclase inhibition assays?

Methodological Answer:

- Competitive Binding : Perform dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include non-hydrolyzable analogs (e.g., GMP-PNP) to distinguish competitive vs. non-competitive inhibition .

- Enzyme Source : Use purified adenylyl cyclase isoforms (e.g., AC5 or AC6) to account for isoform-specific sensitivities. Reconstitute in lipid bilayers if studying membrane-bound activity .

- Buffer Optimization : Include 1 mM DTT to stabilize sulfhydryl groups and 0.1% bovine serum albumin (BSA) to reduce non-specific binding .

Q. How should researchers address contradictory data on inhibitory potency across studies?

Methodological Answer: Discrepancies often arise from buffer composition (e.g., free Mg²⁺ concentrations alter nucleotide binding affinity). Standardize assays using:

- Metal Ion Buffers : 2 mM MgCl₂ with 5 mM EDTA to control free Mg²⁺ (~100 µM) .

- Temperature Control : Conduct assays at 30°C (not 37°C) to minimize thermal denaturation of labile intermediates .

- Positive Controls : Include known inhibitors (e.g., SQ22536 for adenylyl cyclase) to validate assay conditions .

Q. What strategies are effective for tracking intracellular delivery of this sodium salt in live-cell imaging?

Methodological Answer: Use microinjection or electroporation for direct delivery, ensuring <1% DMSO to avoid cytotoxicity. For fluorescence imaging, employ two-photon microscopy (excitation 720 nm) to reduce photobleaching of the MANT group. Co-stain with organelle markers (e.g., MitoTracker) to assess subcellular localization . Quantify cytosolic vs. membrane-bound pools using fluorescence lifetime imaging (FLIM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。